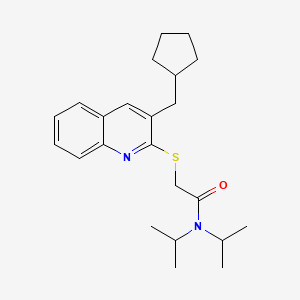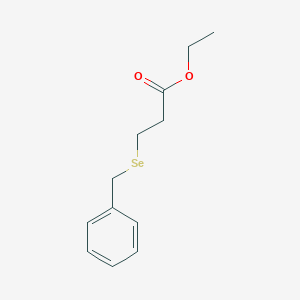
4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, a carbonitrile group, a chlorophenyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 6-methyl-4-oxo-4H-1-benzopyran-3-carbonitrile with specific reagents such as trimethylsilyl trifluoromethanesulfonate in dichloromethane at room temperature . This is followed by further reactions involving other reagents and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions may result in the formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- include other benzopyran derivatives such as:
- 4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl
- 6-methyl-4-oxo-4H-chromene-3-carbonitrile
Uniqueness
What sets 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
648434-18-8 |
|---|---|
Fórmula molecular |
C17H10ClNO3 |
Peso molecular |
311.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-7-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C17H10ClNO3/c1-21-12-6-7-13-15(8-12)22-17(14(9-19)16(13)20)10-2-4-11(18)5-3-10/h2-8H,1H3 |
Clave InChI |
CKGUEFHUPCTPOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)
![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)
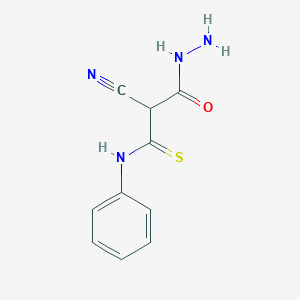
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
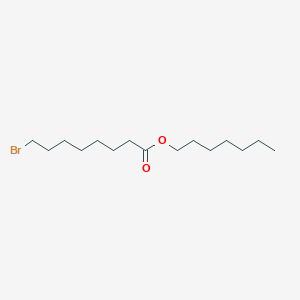
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
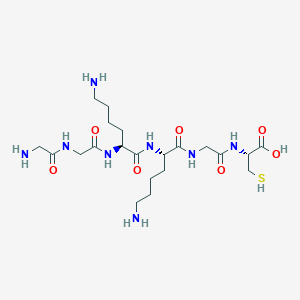
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B12586837.png)
